N-(4-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
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Description
Molecular Structure Analysis
The molecular structure of N-(4-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide consists of a complex arrangement of aromatic rings, heterocyclic moieties, and an acetamide group. The 3D structure can be visualized using tools like ChemSpider .
Scientific Research Applications
Antimicrobial and Antitumor Activities
Research has led to the development of derivatives related to N-(4-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide, highlighting their promising applications in antimicrobial and antitumor activities. A series of derivatives were synthesized, emphasizing the potential of these compounds in chemotherapeutic applications. These derivatives exhibit significant in vitro antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Moreover, they have been evaluated for their antiproliferative activity against human tumor cell lines, showing notable inhibitory activity, particularly against A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).
Antioxidant, Analgesic, and Anti-inflammatory Actions
Further studies have expanded on the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including assessments of toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. These compounds have demonstrated binding and moderate inhibitory effects in various assays, indicating their versatility and potential in medicinal applications (Faheem, 2018).
Antibacterial Activity
The synthesis of new 2-amino-1,3,4-oxadiazole derivatives with evaluation against Salmonella typhi has also been a focus, where certain compounds showed significant antibacterial activity. This research underlines the potential of these derivatives as novel antibacterial agents, contributing to the fight against bacterial infections (Salama, 2020).
Enzyme Inhibition and Molecular Docking
The study of enzyme inhibitory activities and molecular docking of various analogues further emphasizes the scientific applications of these compounds. Some derivatives have shown promising activity against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating potential applications in managing conditions related to these enzymes (Virk et al., 2018).
Anticancer Properties
Moreover, novel derivatives have been synthesized and screened for their cytotoxicity on various cancer cell lines, demonstrating the capacity of these compounds to act as potent anticancer agents. This research highlights the diverse therapeutic potential of these compounds, especially in targeting specific cancer cell lines (Vinayak et al., 2014).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-16-4-3-5-18(12-16)23-26-24(32-27-23)19-8-11-22(30)28(14-19)15-21(29)25-13-17-6-9-20(31-2)10-7-17/h3-12,14H,13,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTJYJORUXEZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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